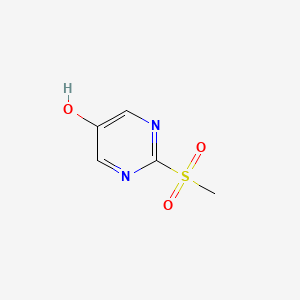
2-(Methylsulfonyl)pyrimidin-5-ol
Übersicht
Beschreibung
2-(Methylsulfonyl)pyrimidin-5-ol is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic structure, and various substituents that can modify their chemical behavior and biological activity. The specific structure of 2-(Methylsulfonyl)pyrimidin-5-ol suggests potential interactions with biological systems, possibly through hydrogen bonding or other molecular interactions due to the presence of functional groups like the methylsulfonyl moiety and hydroxyl group.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines involves nucleophilic displacement reactions and reductive amination processes . Similarly, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates requires the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, followed by Ullmann reactions to introduce various substituents . These methods could potentially be adapted for the synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is conducive to inhibitory activity against human enzymes like thymidylate synthase and dihydrofolate reductase . The molecular conformation, including the presence of intramolecular hydrogen bonds, can significantly affect the potency and selectivity of these compounds in biological systems . The molecular structure of 2-(Methylsulfonyl)pyrimidin-5-ol, with its specific substituents, would likely influence its interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be used to further modify their structure and properties. For example, benzylation and nitrosation reactions have been used to create different polymorphs of pyrimidine derivatives, which can affect their physical properties and biological activities . The reactivity of the methylsulfonyl group in 2-(Methylsulfonyl)pyrimidin-5-ol could be explored in similar reactions to create novel derivatives with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methylthio, methanesulfonyl, or methoxy groups can affect these properties and, consequently, the compound's biological activity . For instance, the lipophilicity of the compound can impact its ability to penetrate cell membranes and reach intracellular targets . The specific properties of 2-(Methylsulfonyl)pyrimidin-5-ol would need to be characterized to understand its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antifolate Agents and Antitumor Applications
A study describes the synthesis of classical and nonclassical antifolates, including derivatives of 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, which exhibit potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents (Gangjee et al., 2007).
Nucleophilic Displacement Research
Research focused on the nucleophilic displacement of a methylsulfanyl group on pyrimidinones after oxidation to a methylsulfonyl group, demonstrating the capability for amino group introduction and carbon-carbon bond formation (Kikelj et al., 2010).
Antioxidant Properties
A study synthesized a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties, finding them to have significant activity, influenced by the alkyl fragment attached (Rani et al., 2012).
Chemical Synthesis and Modification
DNA Triple Helices Recognition
Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues were synthesized and found to selectively bind CG inversions in DNA triple helices with enhanced affinity (Ranasinghe et al., 2005).
Microwave-Assisted Synthesis
An efficient microwave-assisted solution-phase method was developed for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, involving the sequential oxidation of 2-methylthiodihydropyrimidines to provide 2-methylsulfonyl-pyrimidines (Matloobi & Kappe, 2007).
Synthesis of Novel Pyrazole Derivatives
A study involved the synthesis of pyrazole derivatives with potential anti-inflammatory and anti-breast cancer properties, showcasing the versatility of pyrimidine derivatives in drug development (Thangarasu et al., 2019).
Therapeutic and Biological Studies
Dual Inhibitors of TS and DHFR
The synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine as dual inhibitors of thymidylate synthase (TS) and DHFR was detailed, underscoring the potential of these compounds in cancer therapy (Gangjee et al., 2008).
Antimicrobial Coating Applications
A study synthesized heterocyclic compounds containing pyrimidine derivatives and incorporated them into polyurethane varnish and printing ink paste, demonstrating their effective antimicrobial properties (El‐Wahab et al., 2015).
Eigenschaften
IUPAC Name |
2-methylsulfonylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBVWXWEOSZANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404337 | |
| Record name | 2-methylsulfonylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyrimidin-5-ol | |
CAS RN |
16290-90-7 | |
| Record name | 2-(Methylsulfonyl)-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methylsulfonylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylpyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



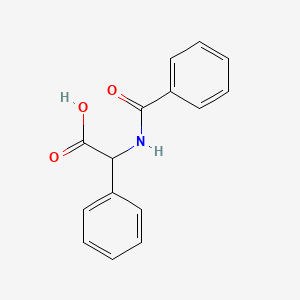

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
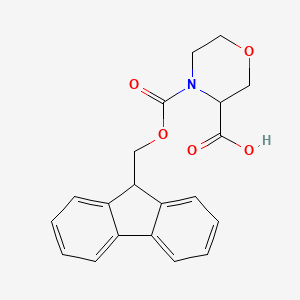

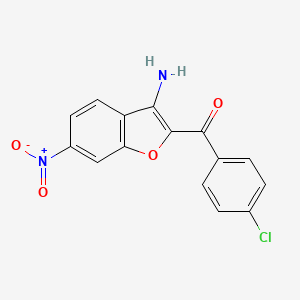
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
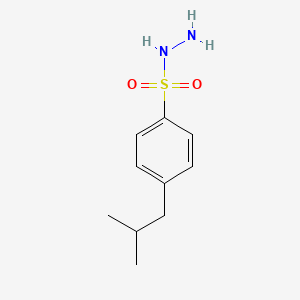
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
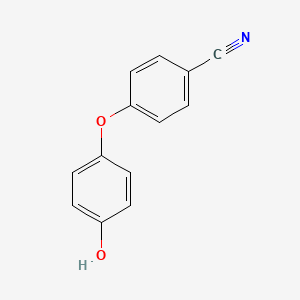
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)